L-N-Cbz-3-N-Boc-Amino-alanine
Overview
Description
“L-N-Cbz-3-N-Boc-Amino-alanine” is a compound that contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic (thio-) carbamates, and 1 hydroxyl group . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of “L-N-Cbz-3-N-Boc-Amino-alanine” involves the use of protecting groups, which play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Molecular Structure Analysis
The molecular formula of “L-N-Cbz-3-N-Boc-Amino-alanine” is C16H22N2O6 . It contains one six-membered ring, one aliphatic carboxylic acid, two aliphatic (thio-) carbamates, and one hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving “L-N-Cbz-3-N-Boc-Amino-alanine” are related to the protection and deprotection of amines. Boc-derivatives can be deprotected by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Physical And Chemical Properties Analysis
“L-N-Cbz-3-N-Boc-Amino-alanine” has a molecular weight of 338.356 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 548.7±50.0 °C at 760 mmHg . The compound is stored at 0°C .
Scientific Research Applications
Synthesis of Novel Peptide Mimics
A key application of L-N-Cbz-3-N-Boc-Amino-alanine is in the synthesis of peptide mimics. For instance, a hydroxyethylene isostere of the tripeptide Arg-Gly-Leu, an important fragment of a novel cyclic-peptide-based uPA inhibitor, was synthesized using a samarium diiodide promoted coupling method involving Cbz-protected L-ornithine and N-acryloyl derivative of L-leucine methyl ester (Jensen, Lindsay, Andreasen, & Skrydstrup, 2005). This method highlights the role of L-N-Cbz-3-N-Boc-Amino-alanine derivatives in creating complex peptide structures with potential therapeutic applications.
Modification of Amino Acids for Drug Development
The compound's utility extends to the enzymatic modification of amino acids for drug development. Enzymatic methods were used to convert L-ornithine and its N-Cbz and N-Boc protected forms to their 5-hydroxy derivatives, which are key intermediates for the synthesis of saxagliptin, a dipeptidyl peptidase IV inhibitor for treating type 2 diabetes (Hanson, Johnston, Goldberg, Parker, & Patel, 2011). This demonstrates the relevance of L-N-Cbz-3-N-Boc-Amino-alanine and its analogs in the modification of amino acids for pharmaceutical applications.
Spectroscopic Studies of Protein and DNA
Research on the spectroscopic study of protein and DNA structure, hydration, and the binding of biomolecules employs amino acids and peptides, including N-Cbz and N-Boc protected derivatives, to investigate the fundamental aspects of biomolecular interactions and their electronic properties (Jalkanen et al., 2006). Such studies are crucial for understanding the structural and functional dynamics of proteins and DNA in various biological contexts.
Bioavailability Enhancement
Moreover, the interaction between amino acids, including those modified with L-N-Cbz-3-N-Boc-Amino-alanine, and other compounds has been explored to enhance the bioavailability of drugs. A study on the physical mixture of carbamazepine with amino acids demonstrated how modifications can influence drug absorption and metabolism (Nugroho, Budiati, & Martodihardjo, 2015). This research illustrates the potential for L-N-Cbz-3-N-Boc-Amino-alanine derivatives in optimizing drug delivery systems.
Future Directions
The future directions of “L-N-Cbz-3-N-Boc-Amino-alanine” involve its use in the synthesis of amides. Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
properties
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373309 | |
Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
16947-84-5 | |
Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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